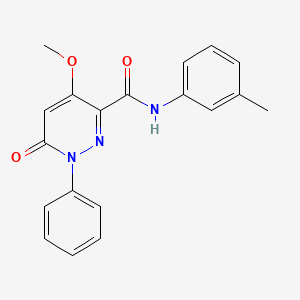

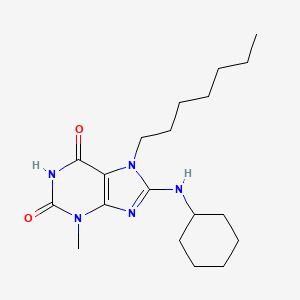

![molecular formula C12H11FN2O2S B2485260 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide CAS No. 338751-50-1](/img/structure/B2485260.png)

3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds related to "3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide" typically involves the reaction of specific aldehydes with carbohydrazide derivatives in the presence of acetic acid in ethanol or similar solvents. These reactions result in compounds characterized by their unique structural frameworks and functional groups, confirmed through techniques like IR, NMR, and mass spectral analysis (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of compounds within this family is often elucidated using X-ray crystallography, showcasing their complex structures and intermolecular interactions. For instance, studies on similar compounds have revealed centrosymmetric dimers formed via intermolecular hydrogen bonding, highlighting the influence of substituent groups on the overall molecular conformation and stability (Yu-Feng Li, Fu-Gong Zhang, & F. Jian, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as Schiff base formation and interactions with DNA, often facilitated by their structural elements. Their reactivity can be attributed to the presence of functional groups that allow for intercalation with DNA or formation of complexes with metals, demonstrating their potential in biochemical applications (Arshad et al., 2018).

Applications De Recherche Scientifique

1. Antimicrobial and Antioxidant Activities

- Research Application : The compound has been examined for its antimicrobial and antioxidant properties. For example, derivatives of benzimidazole, which include 2-(4-fluorobenzyl)-1H-benzimidazole, have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, particularly M. smegmatis. Additionally, they have shown significant ABTS scavenging activities, indicating potential as antioxidants (Menteşe, Ülker, & Kahveci, 2015).

2. Affinity Towards Adenosine Receptors

- Research Application : Compounds containing 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide have been studied for their affinity towards A1 and A2A adenosine receptors. The presence of a fluorine atom on the benzyl group in these compounds has been found to significantly increase affinity, especially when in the ortho position (Betti et al., 1999).

3. Structural Characterization

- Research Application : Structural characterization of derivatives of this compound has been a focus of research. For instance, a study analyzed the structure of 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide, which is a related compound, using various spectral analysis methods (Naganagowda & Petsom, 2011).

4. Nonlinear Optical Properties

- Research Application : Research has been conducted on the nonlinear optical properties of novel pyridine-based hydrazone derivatives, including those containing 4-fluorobenzylidene, which relates closely to your compound of interest. These studies have provided insights into the optimized geometry and charge transfer processes of these compounds (Khalid et al., 2021).

5. Antioxidant Ability

- Research Application : Compounds bearing a structural resemblance to 3-[(4-Fluorobenzyl)oxy]-2-thiophenecarbohydrazide have been synthesized and evaluated for their antioxidant properties. The synthesized compounds, including those with a 4-fluorobenzyl group, exhibited significant free-radical scavenging ability in assays like DPPH and FRAP (Hussain, 2016).

6. Synthesis and Anticancer Activity

- Research Application : The synthesis of new fluorinated Schiff bases derived from 1,2,4-triazoles, including compounds with a 4-fluorobenzyl group, has been explored. Some of these compounds have shown promising antiproliferative effects against various human cancer cell lines, suggesting potential anticancer activity (Kumar, Mohana, & Mallesha, 2013).

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)methoxy]thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-9-3-1-8(2-4-9)7-17-10-5-6-18-11(10)12(16)15-14/h1-6H,7,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMHWXQGJIIXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(SC=C2)C(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

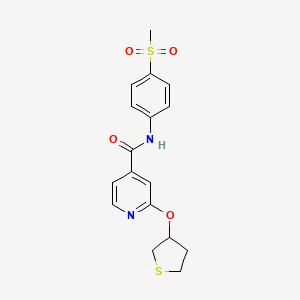

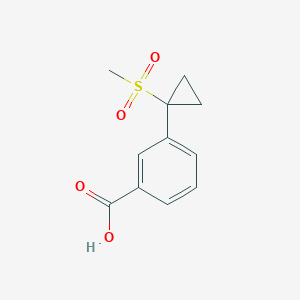

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

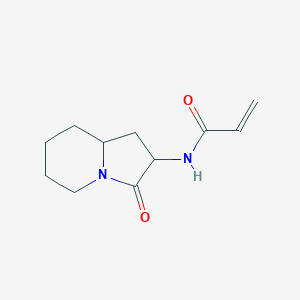

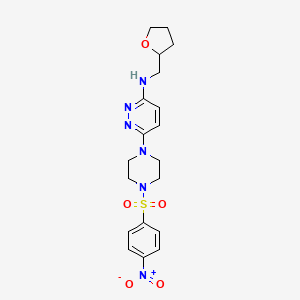

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)

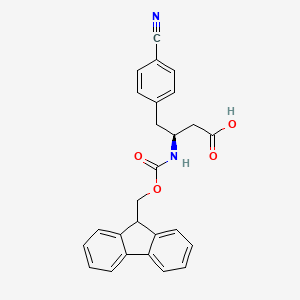

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)

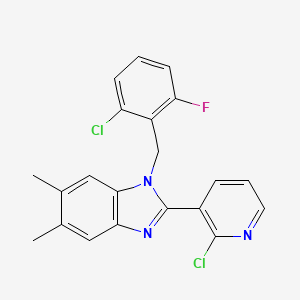

![6-(4-fluorophenyl)-N-morpholinoimidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2485198.png)

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)